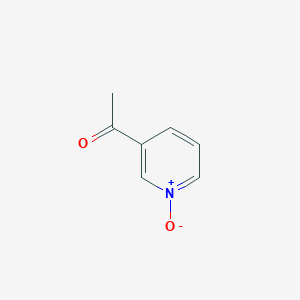

3-Acetylpyridine N-oxide

Cat. No. B110431

Key on ui cas rn:

14188-94-4

M. Wt: 137.14 g/mol

InChI Key: AZFMFGIMDGBJRR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05604079

Procedure details

Hydrogen peroxide (20.9 ml, 0.61453 moles, Baker) and acetic acid (125 ml, Baker) were combined and stirred at room temperature (RT). The 3-acetylpyridine (50 ml, 0.40984 moles, Aldrich), distilled prior to use (94° C., 2.00 mm Hg), was added and then, the reaction mixture was stirred overnight (O/N) at 95° C. Next, the reaction mixture was cooled to RT and then, neutralized with saturated K2CO3 (400 ml). Then, 5 g of KSO3 was added to destroy the remaining hydrogen peroxide. Next, methanol (750 ml) was added and the resultant cloudy solution was filtered. The filtrate was then evaporated to dryness using a rotary evaporator. The semi-solid was extracted repeatedly with hot CH2Cl2 (4×500 ml) and combined. Next, the solvent was removed leaving approximately 44 g of a crude, pale yellow solid. The crude solid was dissolved in hot 2-propanol (150 ml) and stirred until cool in an icebath. The white solid which precipitated was collected, washed with 2-propanol (100 ml) and dried in a vacuum dessicator O/N at 50° C. The air-dried weight was 41 g. HPLC analysis of the recrystallized sample (m.p. 146°-147° C.) showed a single principal peak 96% by area.

[Compound]

Name

KSO3

Quantity

5 g

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

OO.C(O)(=[O:5])C.[C:7]([C:10]1[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=1)(=[O:9])[CH3:8].C([O-])([O-])=O.[K+].[K+]>CC(O)C>[C:7]([C:10]1[CH:11]=[N+:12]([O-:5])[CH:13]=[CH:14][CH:15]=1)(=[O:9])[CH3:8] |f:3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

20.9 mL

|

|

Type

|

reactant

|

|

Smiles

|

OO

|

Step Two

|

Name

|

|

|

Quantity

|

125 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)C=1C=NC=CC1

|

Step Four

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)([O-])[O-].[K+].[K+]

|

Step Five

[Compound]

|

Name

|

KSO3

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(C)O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred at room temperature (RT)

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(94° C., 2.00 mm Hg)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the reaction mixture was stirred overnight (O/N) at 95° C

|

|

Duration

|

8 (± 8) h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Next, the reaction mixture was cooled to RT

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to destroy the remaining hydrogen peroxide

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Next, methanol (750 ml) was added

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the resultant cloudy solution was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The filtrate was then evaporated to dryness

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a rotary evaporator

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The semi-solid was extracted repeatedly with hot CH2Cl2 (4×500 ml)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Next, the solvent was removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

leaving approximately 44 g of a crude, pale yellow solid

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

until cool in an icebath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The white solid which precipitated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was collected

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 2-propanol (100 ml)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in a vacuum dessicator O/N at 50° C

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)(=O)C=1C=[N+](C=CC1)[O-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |